N-{3-[(furan-2-ylcarbonyl)amino]propyl}pyridine-3-carboxamide
Overview
Description
N-{3-[(furan-2-ylcarbonyl)amino]propyl}pyridine-3-carboxamide is a compound that combines the structural features of nicotinamide and furoyl groups. . The furoyl group, derived from furan, adds unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(furan-2-ylcarbonyl)amino]propyl}pyridine-3-carboxamide typically involves the reaction of nicotinamide with a furoyl chloride derivative. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(furan-2-ylcarbonyl)amino]propyl}pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro group in nicotinamide can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Furoic acid derivatives.
Reduction: Amino derivatives of nicotinamide.
Substitution: Various substituted furoyl derivatives.
Scientific Research Applications
N-{3-[(furan-2-ylcarbonyl)amino]propyl}pyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its role in cellular metabolism and as a potential therapeutic agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties, making it a candidate for treating skin conditions and other diseases.
Industry: Utilized in the formulation of skincare products due to its beneficial effects on skin health
Mechanism of Action
The mechanism of action of N-{3-[(furan-2-ylcarbonyl)amino]propyl}pyridine-3-carboxamide involves its interaction with various molecular targets:
Nicotinamide Pathway: Acts as a precursor for nicotinamide adenine dinucleotide (NAD+), which is essential for cellular energy metabolism and DNA repair.
Anti-inflammatory Pathway: Inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Antioxidant Pathway: Scavenges free radicals, protecting cells from oxidative stress
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: Shares the nicotinamide moiety but lacks the furoyl group.
Furoyl Derivatives: Compounds like furoic acid and furoyl chloride share the furoyl group but lack the nicotinamide moiety
Uniqueness
N-{3-[(furan-2-ylcarbonyl)amino]propyl}pyridine-3-carboxamide is unique due to the combination of nicotinamide and furoyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
N-[3-(furan-2-carbonylamino)propyl]pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-13(11-4-1-6-15-10-11)16-7-3-8-17-14(19)12-5-2-9-20-12/h1-2,4-6,9-10H,3,7-8H2,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEDRLFRNVCKCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCCNC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.